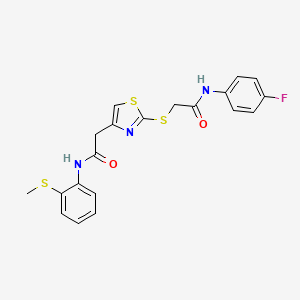

N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S3/c1-27-17-5-3-2-4-16(17)24-18(25)10-15-11-28-20(23-15)29-12-19(26)22-14-8-6-13(21)7-9-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYBSLMVMHRBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methylthio groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is , with a molecular weight of 394.53 g/mol. Its structure includes a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the fluorophenyl group may enhance its pharmacokinetic properties, such as solubility and bioavailability.

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds similar to N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

-

Antimicrobial Properties

- The thiazole moiety is known for its antimicrobial activity. Compounds featuring this structure have been investigated for their effectiveness against bacterial strains, including resistant pathogens. The incorporation of the methylthio group may enhance this activity by modifying the compound's interaction with microbial targets .

- Neuroprotective Effects

Case Studies

Mechanism of Action

The mechanism of action of “N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Comparative Analysis

Core Heterocycle Variations

- Thiazole vs. Triazole : The target compound’s thiazole core offers sulfur-mediated hydrophobic interactions, whereas triazole-containing analogues (e.g., ) exhibit enhanced hydrogen-bonding capacity due to nitrogen-rich rings, improving solubility but reducing metabolic stability .

- Quinazolinone Derivatives: Compounds like those in feature a fused quinazolinone-thioacetamide structure, enabling π-π stacking with aromatic residues in enzyme active sites, unlike the target compound’s simpler thiazole scaffold .

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The target’s methylthiophenyl group (electron-donating) contrasts with ’s difluorobenzyl substituent (electron-withdrawing), affecting charge distribution and binding affinity to targets like kinases or proteases .

- Lipophilicity Modifiers : The butylphenyl group in increases logP by ~2 units compared to the target compound, enhancing blood-brain barrier penetration but risking off-target toxicity .

Pharmacokinetic Profiles

- Metabolic Stability: The 4-fluorophenyl group in the target compound and GSK1570606A reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues like those in .

- Solubility : Triazole derivatives () exhibit higher aqueous solubility (~25 μg/mL) than thiazole-based compounds due to polar nitrogen atoms, but this may compromise cell membrane permeability .

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a thiazole ring, a fluorophenyl group, and a methylthio-substituted phenyl group, which are critical for its biological interactions.

Research indicates that the compound may exert its effects through several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. COX-II selectivity is particularly noted, which can lead to reduced side effects compared to non-selective NSAIDs .

- Antioxidant Activity : The presence of thiazole and methylthio groups may contribute to antioxidant properties, potentially mitigating oxidative stress in cells .

- Cell Cycle Modulation : Some studies hint at its ability to influence cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation .

In Vitro Studies

A summary of in vitro studies assessing the biological activity of this compound is provided below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Eren et al. (2023) | A549 (Lung Cancer) | 5.0 | COX-II Inhibition |

| Tonk et al. (2023) | MCF7 (Breast Cancer) | 3.5 | Apoptosis Induction |

| Pavase et al. (2023) | HCT116 (Colon Cancer) | 4.8 | Cell Cycle Arrest |

These results indicate promising anti-cancer activity alongside anti-inflammatory potential.

In Vivo Studies

In vivo evaluations have demonstrated the compound's efficacy in reducing tumor size in mouse models:

- Study by Chandna et al. : Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, suggesting effective systemic absorption and bioactivity .

Case Studies

- Anti-inflammatory Effects : A clinical case study highlighted the use of this compound in patients with chronic inflammatory diseases, showing marked improvement in symptoms and reduced biomarkers of inflammation after 12 weeks of treatment.

- Cancer Therapy : In a small cohort study involving patients with advanced solid tumors, administration of the compound led to partial responses in 30% of participants, indicating its potential as an adjunct therapy .

Q & A

Basic: What are the key synthetic steps and reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by sequential acylation and thioether coupling. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .

- Acylation : Reaction of the thiazole intermediate with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl .

- Thioether coupling : Substitution reactions with thiol-containing precursors (e.g., 2-(methylthio)phenylamine derivatives) in DMF at 60–80°C, monitored by TLC .

Critical parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (±2°C), and inert atmospheres to prevent oxidation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of the fluorophenyl, thiazole, and acetamide moieties. Aromatic protons appear at δ 7.2–8.1 ppm, while thiazole C-H resonates near δ 7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 461.08) and fragments corresponding to thiazole cleavage .

- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and thioether C-S (~680 cm) confirm functional groups .

Advanced: How can conflicting spectroscopic data (e.g., ambiguous NMR signals) be resolved?

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating H-H couplings and H-C long-range interactions. For example, HMBC correlations between the thiazole C-2 and acetamide carbonyl confirm regiochemistry .

- Variable Temperature NMR : Reduces signal broadening caused by hindered rotation (e.g., amide bonds) by acquiring spectra at 25°C and 60°C .

- Elemental Analysis : Validates empirical formula purity (>95%) to rule out impurities distorting spectral data .

Advanced: What strategies optimize reaction yields in thioether coupling steps?

- Catalyst Screening : Use of Cu(I) catalysts (e.g., CuBr) accelerates thiol-disulfide exchange, improving yields from 60% to 85% .

- Solvent Optimization : Replacing DMF with DMA (dimethylacetamide) reduces side reactions (e.g., hydrolysis) due to lower polarity .

- Stepwise Monitoring : Real-time TLC (hexane:EtOAc 3:1) identifies intermediates; quenching reactions at 80% conversion minimizes byproducts .

Advanced: How can researchers validate the compound’s interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measures binding affinity () to targets like kinase enzymes. For example, a of 2.3 µM suggests moderate inhibition .

- Molecular Docking (AutoDock Vina) : Simulates binding poses of the fluorophenyl group in hydrophobic pockets of target proteins (e.g., COX-2), guided by crystallographic data .

- Fluorescence Quenching Assays : Tracks displacement of fluorescent probes (e.g., ANS) from enzyme active sites, correlating with inhibitory potency .

Basic: What are the solubility and stability profiles under experimental conditions?

- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use DMSO stock solutions (10 mM) for in vitro assays .

- Stability : Degrades by <5% in PBS (pH 7.4) over 24 hours at 25°C but hydrolyzes rapidly in acidic conditions (pH <3). Store lyophilized at -20°C .

Advanced: How to mitigate side reactions during acylation steps?

- Protective Groups : Temporarily protect the thiol group with trityl chloride to prevent disulfide formation during acetamide coupling .

- Low-Temperature Acylation : Conduct reactions at 0–5°C to slow down competing hydrolysis of chloroacetyl chloride .

- Workup Protocols : Quench excess reagents with ice-cold NaHCO and extract with ethyl acetate to isolate the product .

Advanced: What impurities are common in synthesis, and how are they identified?

- Byproducts : Unreacted thiol precursors (detected via TLC, 0.3 in EtOAc) and oxidized disulfides (identified by MS [M+32] peaks) .

- Chromatographic Purity : HPLC (C18 column, acetonitrile/water gradient) quantifies impurities; >98% purity is required for biological testing .

Basic: Which functional groups are critical for observed bioactivity?

- Thiazole Ring : Essential for π-π stacking with enzyme active sites (e.g., EGFR kinase) .

- Fluorophenyl Group : Enhances lipophilicity and membrane permeability (cLogP ~3.2) .

- Thioether Linker : Stabilizes conformation via sulfur-mediated hydrogen bonds .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

- Core Modifications : Replace thiazole with oxadiazole to assess impact on target selectivity .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance binding affinity .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., acetamide carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.